2-(N-CARBOXYMETHYL-N-PHENYL)AMINO-4,6-DIMERCAPTO-1,3,5-TRIAZINE
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Overview
Description
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is a heterocyclic compound that features a triazine ring, which is known for its diverse applications in various fields of chemistry and biology. This compound is particularly notable for its potential in forming stable complexes with metals, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium carbonate.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various biological molecules, potentially inhibiting or modifying their activity. The triazine ring and mercapto groups play a crucial role in these interactions, facilitating the binding to metal ions and other targets .
Comparison with Similar Compounds
- 2,4,6-Tris(phenylamino)-1,3,5-triazine
- 2,4,6-Tris(mercapto)-1,3,5-triazine
- 2,4,6-Tris(alkylamino)-1,3,5-triazine
Comparison: Compared to other similar compounds, 2-((4,6-Dimercapto-1,3,5-triazin-2-yl)(phenyl)amino)acetic acid is unique due to the presence of both mercapto and phenylamino groups. This dual functionality enhances its ability to form stable complexes with a wide range of metal ions, making it more versatile in various applications .
Properties
IUPAC Name |
2-(N-[4,6-bis(sulfanylidene)-1H-1,3,5-triazin-2-yl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c16-8(17)6-15(7-4-2-1-3-5-7)9-12-10(18)14-11(19)13-9/h1-5H,6H2,(H,16,17)(H2,12,13,14,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZRRQKYYSXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C2=NC(=S)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629211 |
Source
|
Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175161-86-1 |
Source
|
Record name | N-[4,6-Bis(sulfanylidene)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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